

An In-depth Technical Guide to 6-Desamino 6-Chloro Etravirine-13C3

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Compound of Interest

Compound Name: 6-Desamino 6-Chloro Etravirine-13C3

Cat. No.: B565722

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **6-Desamino 6-Chloro Etravirine-13C3**, an isotopically labeled intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the manufacturing of Etravirine. The 13C3-labeled version is primarily used as an internal standard in pharmacokinetic and metabolic studies.

Property	Value	Reference
Chemical Name	4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-13C3	N/A
Synonyms	6-Desamino 6-Chloro Etravirine-13C3	N/A
Molecular Formula	C1713C3H13BrClN5O	[1]
Molecular Weight	457.69 g/mol	[1]
CAS Number	1246818-40-5	[1]
Unlabeled CAS	269055-76-7	[1]
Appearance	White to off-white solid	[2]
Purity	Typically ≥98%	N/A
Storage	Store at -20°C for long-term stability	N/A

Synthesis and Purification

The synthesis of **6-Desamino 6-Chloro Etravirine-13C3** involves a multi-step process. The following is a representative experimental protocol based on synthetic routes reported for Etravirine and general isotopic labeling techniques.

Experimental Protocol: Synthesis of 6-Desamino 6-Chloro Etravirine

The synthesis of the unlabeled compound is a prerequisite for understanding the introduction of the isotopic label. A common route is outlined below:

Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

- To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 3,5-dimethyl-4-hydroxybenzonitrile and a non-nucleophilic base (e.g., N,N-

diisopropylethylamine).

- Heat the reaction mixture, typically at reflux, and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
- Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
- The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

- The product from Step 1 is reacted with 4-aminobenzonitrile in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or subjected to microwave-assisted synthesis to shorten the reaction time.
- The reaction is carried out in the presence of a base.
- The product is isolated by precipitation upon addition of water and purified by washing with a suitable solvent like ethyl acetate.

Step 3: Bromination to yield 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (6-Desamino 6-Chloro Etravirine)

- The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).
- A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
- The reaction is monitored until completion.
- The product is isolated by quenching the reaction, followed by extraction and purification.

Isotopic Labeling Strategy for 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$

The introduction of three ^{13}C atoms can be strategically achieved by using a ^{13}C -labeled precursor. A plausible approach involves the use of a ^{13}C -labeled pyrimidine ring.

Proposed Protocol for $^{13}\text{C}_3$ Labeling:

- Synthesis of $^{13}\text{C}_3$ -labeled 2,4,6-trichloropyrimidine: This can be achieved through a deconstruction-reconstruction strategy of a non-labeled pyrimidine or by synthesis from ^{13}C -labeled precursors. For instance, using $[^{13}\text{C}]$ formamidine to cyclize with a suitable three-carbon unit can introduce the label into the pyrimidine ring.
- Following the synthetic route described in section 2.1: The $^{13}\text{C}_3$ -labeled 2,4,6-trichloropyrimidine would then be carried through the subsequent reaction steps to yield the final $^{13}\text{C}_3$ -labeled 6-Desamino 6-Chloro Etravirine.

Purification and Characterization

Purification of the final compound is typically performed using column chromatography on silica gel followed by recrystallization. The identity and purity of **6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$** are confirmed by a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ^{13}C isotopes. The mass spectrum will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure. The ^{13}C NMR spectrum will show enhanced signals for the labeled carbon atoms, and ^1H - ^{13}C coupling patterns can further confirm the position of the labels.

Mechanism of Action of Parent Compound (Etravirine)

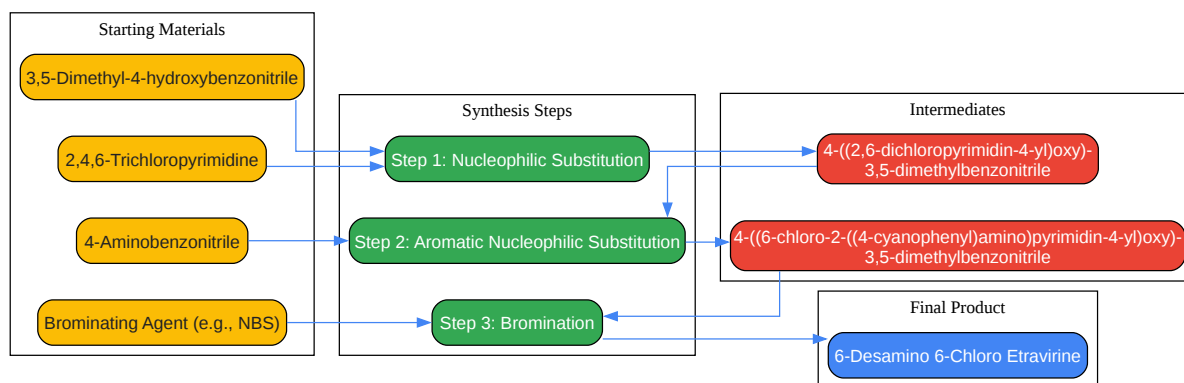
6-Desamino 6-Chloro Etravirine is an intermediate and not a pharmacologically active agent itself. However, its final product, Etravirine, is a potent NNRTI. Etravirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active

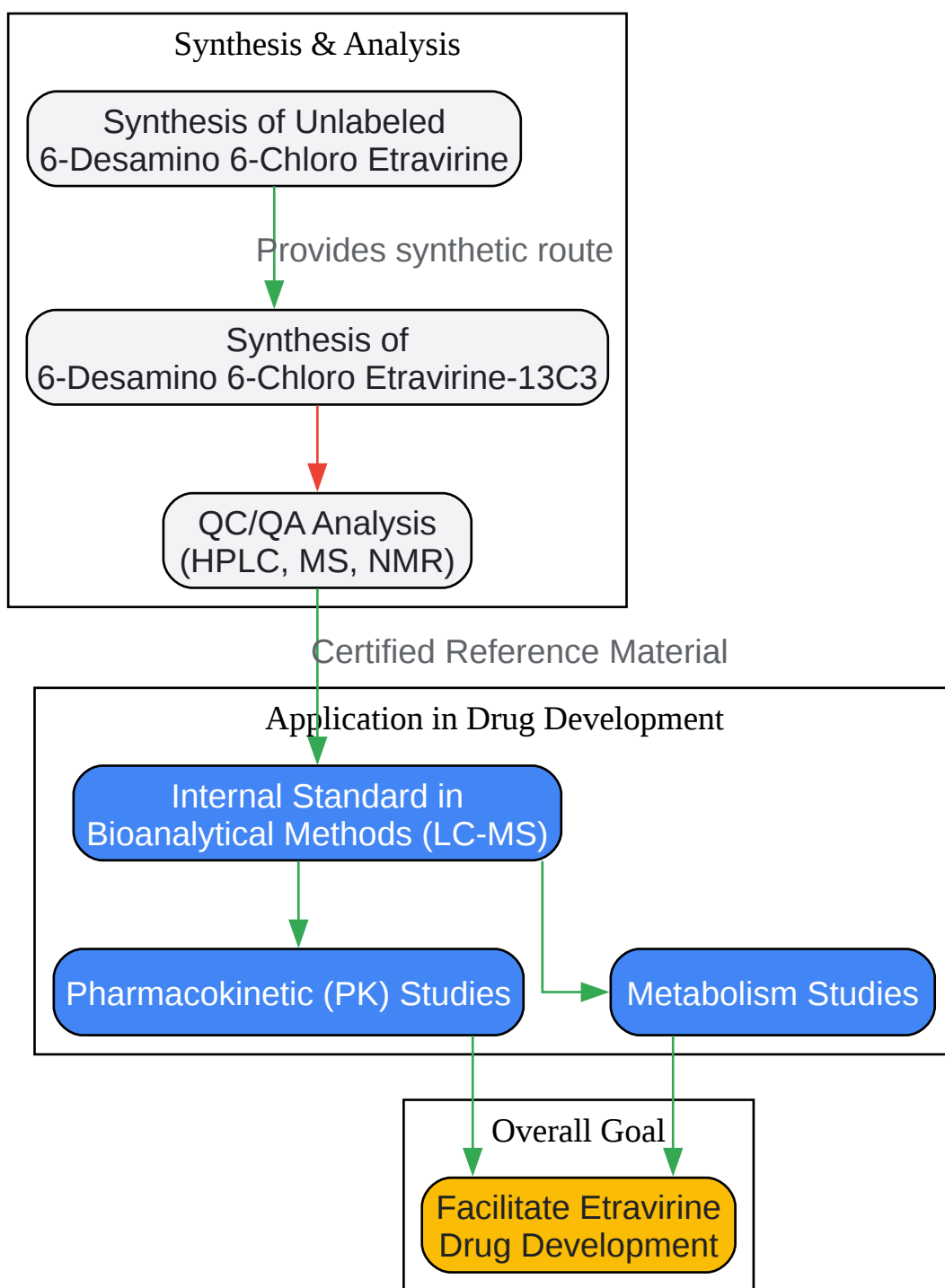
site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for 6-Desamino 6-Chloro Etravirine.





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